molecular formula C11H15BClNO3 B8119402 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL

Cat. No.: B8119402
M. Wt: 255.51 g/mol
InChI Key: GIIOTYAWKXKXQR-UHFFFAOYSA-N
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Description

This compound (CAS: 865186-94-3) is a pyridine derivative featuring a chlorine atom at position 3, a hydroxyl group at position 2, and a pinacol boronate ester at position 4. Its molecular formula is $ \text{C}{11}\text{H}{15}\text{BClNO}_2 $, with a molar mass of 247.51 g/mol . The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name

3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIOTYAWKXKXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System

  • Catalyst : [Ir(OMe)(COD)]₂ (1 mol%)

  • Ligand : 4,4'-Di-tert-butylbipyridine (dtbbpy, 2 mol%)

  • Boron Source : HBPin (1.5 equiv)

  • Solvent : Dichloromethane

  • Temperature : 80°C, 6–8 hours.

This method achieves regioselectivity at the C5 position of the pyridine ring due to steric and electronic effects, with yields exceeding 75%.

Chlorination Post-Borylation

For substrates lacking pre-existing chlorine, post-borylation chlorination is employed. Using N-chlorosuccinimide (NCS) in DMF at 0°C introduces the chlorine atom selectively at C3, as evidenced by HPLC-MS monitoring.

Multi-Step Synthesis via Pyridinone Intermediates

A patent-derived approach (CN103896857A) outlines a sequential strategy:

Step 1: Pyridinone Formation

  • Starting Material : 5-Bromo-2-hydroxypyridine

  • Borylation : React with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ in THF, 80°C.

  • Intermediate : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (yield: 82%).

Step 2: Chlorination

  • Reagent : Phosphorus oxychloride (POCl₃)

  • Conditions : Reflux in acetonitrile, 6 hours

  • Product : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (yield: 68%).

Comparative Analysis of Methods

Method Catalyst Yield Advantages Limitations
Suzuki-Miyaura CouplingPd-based70–85%High selectivity, scalableRequires halogenated precursors
Ir-Catalyzed BorylationIr-based75–90%Direct C–H activationSensitive to steric hindrance
Multi-Step SynthesisPd/Ir60–75%Flexibility in intermediate modificationLonger reaction times

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (e.g., dioxane, THF) enhance catalyst stability.

  • Temperature Control : Borylation reactions require strict thermal control (80±2°C) to prevent deborylation.

  • Purification : Silica gel chromatography remains standard, though recrystallization from isopropyl alcohol improves purity (>98%).

Mechanistic Insights

  • Oxidative Addition : In Pd-catalyzed methods, the C–X bond cleaves to form a Pd(II) intermediate, which transmetallates with the boronic ester.

  • σ-Bond Metathesis : Ir catalysts activate C–H bonds via a concerted mechanism, with dtbbpy ligands accelerating reductive elimination.

Scalability and Industrial Relevance

The Suzuki-Miyaura method is preferred for kilogram-scale production due to robust catalyst systems and commercial availability of reagents. A 2024 Ambeed report highlights batch productions achieving 345.62 g/mol output with 95% purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aminopyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL largely depends on the specific reactions it undergoes. In coupling reactions, the dioxaborolane moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism. This involves the transmetalation of the boron atom with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 444120-94-9, Similarity: 0.73): This analogue lacks the hydroxyl group at position 2, reducing its polarity and hydrogen-bonding capacity.
  • 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS: 1257432-01-1):
    Replacement of the hydroxyl group with a methylamine substituent increases basicity and modifies solubility. The $ \text{N-methyl} $ group may sterically hinder coupling reactions compared to the hydroxyl variant .

Functional Group Modifications

  • 2-Chloro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine :
    The methoxy group at position 5 introduces steric bulk and electron-donating effects, which may reduce reactivity in Suzuki-Miyaura reactions compared to the hydroxylated parent compound .

Halogen and Heterocyclic Variations

  • 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine :
    Addition of a fluorine atom at position 3 increases metabolic stability and alters electronic properties, making it suitable for medicinal chemistry applications requiring enhanced bioavailability .
  • 5-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 1272357-34-2):
    Incorporation of an oxadiazole ring introduces planar rigidity and additional hydrogen-bonding sites, expanding utility in kinase inhibitor design .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Notes
3-Chloro-5-(pinacol boronate)pyridin-2-OL (Target) $ \text{C}{11}\text{H}{15}\text{BClNO}_2 $ 247.51 Cl (C3), OH (C2), boronate (C5) High polarity; prone to hydrolysis
2-Chloro-5-(pinacol boronate)pyridine $ \text{C}{11}\text{H}{15}\text{BClNO}_2 $ 247.51 Cl (C2), boronate (C5) Reduced hydrogen bonding; steric hindrance
3-(Trifluoromethyl)-5-(pinacol boronate)pyridine $ \text{C}{12}\text{H}{15}\text{BF}3\text{NO}2 $ 273.06 CF₃ (C3), boronate (C5) Enhanced lipophilicity; faster coupling
2-Ethoxy-3-(trifluoromethyl)-5-(pinacol boronate)pyridine $ \text{C}{14}\text{H}{18}\text{BF}3\text{NO}2 $ 303.11 OEt (C2), CF₃ (C3), boronate (C5) Electron-rich; slower coupling kinetics

Key Observations:

Hydroxyl Group Impact : The hydroxyl group in the target compound increases acidity ($ \text{pKa} \sim 8-9 $) compared to methoxy or ethoxy analogues, facilitating deprotonation in aqueous coupling conditions .

Halogen Effects : Chlorine at position 3 (target) versus position 2 (CAS: 444120-94-9) modifies steric accessibility of the boronate, influencing cross-coupling efficiency .

Stability : All pinacol boronate esters exhibit sensitivity to protic solvents, but electron-withdrawing groups (e.g., $ \text{CF}_3 $) marginally improve hydrolytic stability .

Biological Activity

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is a compound that has garnered attention in pharmaceutical and organic chemistry due to its unique dioxaborolane moiety. This compound is recognized for its versatility in various biological applications and its potential as a key intermediate in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL is C13H15BClNO2. Its molecular weight is approximately 263.53 g/mol. The compound's structure includes a pyridine ring substituted with a chloro group and a dioxaborolane moiety that enhances its reactivity and stability.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 8 µg/mL against these pathogens .

2. Anticancer Potential
Research has also highlighted the potential anticancer properties of pyridine derivatives. In vitro studies demonstrated that compounds with similar structures inhibited the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported between 0.87 to 12.91 µM . These findings suggest that 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL may possess selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to form stable complexes with biological targets such as enzymes and receptors involved in disease pathways. The dioxaborolane moiety facilitates cross-coupling reactions that are crucial for synthesizing complex organic molecules used in drug development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of compounds related to 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-OL:

Study Objective Findings
Study AAntimicrobial efficacy against MRSAMIC values of 4–8 µg/mL; effective against resistant strains
Study BAnticancer activity in vitroIC50 values of 0.87–12.91 µM in MCF-7 cells; selective toxicity observed
Study CToxicity assessment in vivoNo acute toxicity observed in mice at doses up to 2000 mg/kg

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine scaffold. A common approach involves:

Borylation : Introducing the pinacol boronate ester group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Chlorination : Electrophilic substitution or directed ortho-metalation strategies to install the chloro group at position 3 .

Hydroxyl Group Retention/Protection : The hydroxyl group at position 2 is retained using protective groups (e.g., silyl ethers) during reactive steps to prevent undesired side reactions .
Key Considerations: Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using 1H^{1}\text{H}-NMR and 11B^{11}\text{B}-NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 11B^{11}\text{B}-NMR to confirm boronate ester integrity (peak ~30 ppm) .
  • 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns on the pyridine ring .
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using a C18 column with UV detection at 254 nm .
  • Mass Spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out degradation products .

Advanced Research Questions

Q. How does the hydroxyl group at position 2 influence reactivity in cross-coupling reactions?

  • Methodological Answer : The hydroxyl group can act as a hydrogen-bond donor, potentially interfering with catalyst coordination or substrate solubility. Strategies to mitigate this include:
  • Protection : Temporarily protect the -OH group as a trimethylsilyl (TMS) ether during Suzuki-Miyaura couplings, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility without deprotonation .
    Data Contradiction Analysis: Conflicting reports on coupling efficiency may arise from residual moisture; ensure anhydrous conditions via molecular sieves or rigorous solvent drying .

Q. What strategies enable regioselective functionalization of the chloro vs. boronate groups?

  • Methodological Answer :
  • Sequential Functionalization :

Boronate Reactivity First : Perform Suzuki-Miyaura coupling under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) to retain the chloro group .

Chloro Substitution Post-Coupling : Use transition-metal catalysis (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (e.g., with amines) .

  • Theoretical Framework : Density functional theory (DFT) calculations can predict activation barriers for competing reaction pathways, guiding reagent selection .

Q. How to resolve discrepancies in reported catalytic efficiencies for this compound?

  • Methodological Answer :
  • Controlled Variable Testing :
VariableTest Range
CatalystPd(OAc)₂, PdCl₂(dppf), XPhos-Pd-G3
BaseK₂CO₃, Cs₂CO₃, NaOtBu
SolventToluene, THF, DMF
  • Statistical Analysis : Use a split-plot experimental design (as in ) to isolate the impact of each variable.
  • Contradiction Source : Inconsistent yields may stem from trace impurities (e.g., residual Pd); quantify via inductively coupled plasma mass spectrometry (ICP-MS) .

Theoretical and Methodological Considerations

  • Link to Conceptual Frameworks : Align synthetic strategies with frontier molecular orbital (FMO) theory to predict reactive sites .
  • Error Analysis : Use Gaussian error propagation models to quantify uncertainty in yield calculations .

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